3-Hydroxyandrostan-17-yl benzoate
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Overview
Description
3-Hydroxyandrostan-17-yl benzoate is a synthetic steroidal compound with the molecular formula C26H36O3 . It is a derivative of androstan, a type of steroid, and is characterized by the presence of a hydroxy group at the 3-position and a benzoate ester at the 17-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 3-Hydroxyandrostan-17-yl benzoate typically involves the esterification of 3-hydroxyandrostan-17-one with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-Hydroxyandrostan-17-yl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The benzoate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can be hydrolyzed to the free acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 3-ketoandrostan-17-yl benzoate, 3-hydroxyandrostan-17-ol, and benzoic acid.
Scientific Research Applications
3-Hydroxyandrostan-17-yl benzoate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anabolic agent.
Mechanism of Action
The mechanism of action of 3-Hydroxyandrostan-17-yl benzoate involves its interaction with steroid receptors in the body. The hydroxy group at the 3-position and the benzoate ester at the 17-position allow the compound to bind to specific receptors, modulating their activity and influencing various biological pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
3-Hydroxyandrostan-17-yl benzoate can be compared with other similar compounds such as:
3-Hydroxyandrostan-17-one: Lacks the benzoate ester and has different biological activities.
3-Hydroxyandrostan-17-yl acetate: Contains an acetate ester instead of a benzoate ester, leading to variations in its chemical properties and biological effects.
3-Hydroxyandrostan-17-yl sulfate: Contains a sulfate group at the 17-position, which significantly alters its solubility and metabolic pathways.
The uniqueness of this compound lies in its specific ester group, which influences its chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
CAS No. |
6242-26-8 |
---|---|
Molecular Formula |
C26H36O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C26H36O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18-23,27H,8-16H2,1-2H3/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
DIYGODQITXZLQE-SSHVMUOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C5=CC=CC=C5)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C)O |
Origin of Product |
United States |
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